![molecular formula C8H14ClNO2 B2790009 cis-4-(Chloroacetyl)-2,6-dimethylmorpholine CAS No. 1281759-10-1](/img/structure/B2790009.png)
cis-4-(Chloroacetyl)-2,6-dimethylmorpholine
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Description
Cis-4-(Chloroacetyl)-2,6-dimethylmorpholine, also known as CDM, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of morpholine derivatives and has a molecular weight of 203.68 g/mol. CDM is a colorless liquid that is soluble in water, ethanol, and acetone.
Scientific Research Applications
- Efficient Synthesis of cis-4-Propylcyclohexanol : Researchers have explored the use of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine as a key intermediate in the synthesis of cis-4-Propylcyclohexanol . This compound is obtained through a process involving a mutant alcohol dehydrogenase coupled with glucose dehydrogenase . The efficient synthesis of cis-4-Propylcyclohexanol has implications for the development of new catalysts and chemical transformations.
- Anti-Inflammatory and Antitumor Agents : cis-4-(Chloroacetyl)-2,6-dimethylmorpholine derivatives have been investigated for their potential as anti-inflammatory and antitumor agents. For instance, cis-4-(Boc-amino)cyclohexanol , a related compound, is used as a reagent in the synthesis of pyrazolo [3,4-d]pyrimidines, which exhibit promising pharmacological properties . Further research in this area could lead to novel drug candidates.
- Proline Hydroxylation Process : Scientists have studied the proline hydroxylation process using recombinant Escherichia coli expressing l-proline cis-4-hydroxylase (SmP4H). This enzyme catalyzes the conversion of proline to cis-4-hydroxy-l-proline (CHOP). Understanding the factors influencing microbial host metabolism and optimizing the production of CHOP is essential for bioprocess engineering and the development of valuable bio-based compounds .
Catalysis and Chemical Synthesis
Medicinal Chemistry and Drug Development
Bioprocess Engineering and Metabolic Pathways
properties
IUPAC Name |
2-chloro-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTSEWHPTUIWBY-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(Chloroacetyl)-2,6-dimethylmorpholine |
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